3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKGQFUQOPRQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=C(C(=CC=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride typically involves the formation of the pyrrolidine ring substituted with a 2,3-dichlorophenyl group, followed by conversion to its hydrochloride salt for stability and handling.
While direct literature on the exact preparation of this compound is limited, related synthetic processes for structurally similar compounds such as (3,4-Dichloro-phenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride provide insight into efficient synthetic strategies. These processes emphasize:
- Use of stepwise reactions involving intermediates that can be telescoped without extractive work-up, improving yield and scalability.
- Moderate reaction conditions to avoid degradation.
- Crystallization steps to obtain pure hydrochloride salts or hydrates with defined polymorphic forms.
This approach can be adapted for this compound synthesis by selecting appropriate starting materials and reaction conditions to introduce the 2,3-dichlorophenyl substituent on the pyrrolidine ring, followed by hydrochloride salt formation.
Formulation Preparation
For biological and in vivo applications, this compound requires dissolution in suitable solvents to prepare stock solutions and formulations.
A reliable method for preparing stock solutions and in vivo formulations includes:
- Dissolving the compound in dimethyl sulfoxide (DMSO) to create a master solution.
- Sequential addition of co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and distilled water or corn oil.
- Ensuring clarity of the solution at each step before adding the next solvent.
- Use of physical methods such as vortexing, ultrasound, or hot water baths to aid dissolution.
Stock Solution Preparation Data
The following table summarizes the preparation volumes for stock solutions of this compound at different concentrations and weights:
| Weight of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 3.9593 mL | 19.7965 mL | 39.593 mL |
| 5 mM Solution | 0.7919 mL | 3.9593 mL | 7.9186 mL |
| 10 mM Solution | 0.3959 mL | 1.9796 mL | 3.9593 mL |
This data assists in precise formulation for experimental and pharmacological studies.
In Vivo Formulation Preparation Procedure
A typical in vivo formulation preparation involves:
- Preparing a DMSO master liquid by dissolving the required amount of this compound.
- Adding PEG300 to the DMSO solution with mixing and clarification.
- Adding Tween 80 and mixing until clear.
- Finally, adding distilled water or corn oil, mixing, and ensuring the solution remains clear before use.
This stepwise addition ensures solubility and stability of the compound in biological assays.
Research Findings and Analysis
- The stepwise solvent addition method allows for high solubility and clear solutions necessary for in vivo studies.
- The preparation of hydrochloride salts enhances compound stability and handling.
- Synthetic methods adapted from related dichlorophenyl pyrrolidine derivatives demonstrate improved yields and scalability by minimizing purification steps and using telescoped reactions.
- Physical aids such as ultrasound and vortexing are effective in achieving complete dissolution without chemical degradation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural characteristics facilitate effective interactions with biological systems, making it a potential lead compound in drug discovery .
Case Study: Neurological Disorders
- Research has indicated that derivatives of 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride exhibit activity against conditions such as depression and anxiety. For instance, studies have shown that modifications to the pyrrolidine structure can enhance the selectivity and potency of the resulting compounds against specific neurotransmitter systems .
Neuroscience Research
Understanding Neurotransmitter Systems
- This compound is employed in neuroscience research to investigate the mechanisms underlying mental health conditions. It aids in elucidating the roles of neurotransmitters like serotonin and dopamine in various psychological disorders .
Data Table: Neurotransmitter Interaction Studies
| Study Focus | Findings |
|---|---|
| Serotonin Receptor Modulation | Enhanced binding affinity observed with specific derivatives. |
| Dopamine Reuptake Inhibition | Significant inhibition noted, suggesting potential for treating ADHD. |
Analytical Chemistry
Standard for Quantification
- This compound serves as a standard in analytical methods such as HPLC and LC-MS, facilitating the quantification of related substances in complex mixtures. Its stability and well-defined structure make it ideal for these applications .
Case Study: Method Development
- A study focusing on the quantification of related compounds highlighted the use of this hydrochloride as a calibration standard, demonstrating its efficacy in improving method accuracy and reproducibility in analytical assessments .
Biochemical Assays
Evaluating Therapeutic Efficacy
- The compound plays a crucial role in biochemical assays designed to evaluate the efficacy of potential therapeutic agents. It provides insights into drug action mechanisms and helps in identifying active compounds during screening processes .
Example Assay: Cell Viability Tests
- In vitro assays have demonstrated that certain derivatives can significantly enhance cell viability in neuronal cultures, indicating their potential as neuroprotective agents .
Material Science
Novel Material Development
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism and Substituent Positioning
The position and number of chlorine atoms on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
Functional Group Variations
Phenoxy vs. Phenyl Substitutions
- 3-(2,3-Dichlorophenoxy)pyrrolidine HCl (CAS 817187-08-9) replaces the phenyl group with a phenoxy ether. This increases polarity and reduces lipophilicity (calculated logP ≈ 2.8 vs.
Carboxylic Acid Derivatives
Stereochemical Variations
- (R)-2-(2,3-Dichlorophenyl)pyrrolidine HCl (CAS 2241594-54-5) demonstrates the impact of stereochemistry.
Physicochemical and Analytical Data
NMR Spectral Shifts
- 3-(2,3-Dichlorophenyl)pyrrolidine HCl : Key ¹H NMR signals include δ 3.2–3.5 ppm (pyrrolidine protons) and δ 7.1–7.4 ppm (aromatic protons) .
- 3-(3,4-Dichlorophenyl) Analog : Aromatic protons shift upfield (δ 6.9–7.2 ppm) due to reduced deshielding from chlorine .
Chromatographic Behavior
- In reverse-phase HPLC, the 2,3-dichloro analog elutes later than the 2-chloro derivative (retention factor ≈ 4.2 vs. 3.8), reflecting higher hydrophobicity .
Biological Activity
3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride is a chemical compound with a molecular formula of C10H12Cl2N·HCl. It is a pyrrolidine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article aims to present a detailed overview of the biological activity associated with this compound, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound consists of a pyrrolidine ring substituted with a dichlorophenyl group. The synthesis typically involves the reaction of 2,3-dichlorobenzaldehyde with pyrrolidine in the presence of a catalyst, followed by the formation of the hydrochloride salt through treatment with hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to diverse biological effects. The specific pathways and targets are context-dependent and require further exploration.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For instance, in vitro tests indicated that derivatives of pyrrolidine compounds exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 3-(2,3-Dichlorophenyl)pyrrolidine | Staphylococcus aureus | 3.12 - 12.5 |
| 3-(2,3-Dichlorophenyl)pyrrolidine | Escherichia coli | 3.12 - 12.5 |
Anticancer Properties
The compound has also been explored for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. A study reported that certain pyrrolidine derivatives showed promising activity against cancer cell lines, suggesting that this compound could serve as a lead compound for developing anticancer agents .
Neuroprotective Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential neuroprotective effects. It may inhibit neuroinflammatory processes and protect neuronal cells from damage induced by oxidative stress. Such properties make it a candidate for further investigation in treating neurodegenerative diseases .
Case Studies
- Antimicrobial Study : A recent study evaluated the efficacy of various pyrrolidine derivatives against bacterial strains. The findings indicated that compounds similar to this compound had significant antibacterial activity, particularly against Gram-positive bacteria .
- Anticancer Research : In vitro assays demonstrated that this compound could inhibit the growth of specific cancer cell lines by inducing apoptosis via caspase activation pathways. The results suggest its potential as an anticancer therapeutic agent .
Q & A
Q. What are the standard synthetic routes for 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride, and how can reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves coupling 2,3-dichlorophenyl derivatives with pyrrolidine. A common approach includes:
- Step 1: Reacting 2,3-dichlorophenyl precursors (e.g., 2,3-dichlorobenzyl halides) with pyrrolidine in a polar aprotic solvent (e.g., DMF or THF) under reflux.
- Step 2: Using a base (e.g., NaOH) to deprotonate intermediates and facilitate nucleophilic substitution .
- Step 3: Acidification with HCl to precipitate the hydrochloride salt, followed by purification via recrystallization or column chromatography .
Key Optimization Factors: - Temperature: Maintain 80–100°C to balance reaction rate and side-product formation.
- Stoichiometry: A 1:1.2 molar ratio of pyrrolidine to aryl halide minimizes unreacted starting material.
- Purity Control: Use HPLC or NMR to verify >95% purity post-crystallization .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Expect aromatic proton signals at δ 7.2–7.8 ppm (2,3-dichlorophenyl group) and pyrrolidine ring protons at δ 2.5–3.5 ppm. Coupling constants (J) help confirm stereochemistry .
- ¹³C NMR: Chlorinated carbons appear at ~125–140 ppm, while pyrrolidine carbons resonate at 40–60 ppm .
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 264.5 (calculated for C₁₀H₁₁Cl₂N·HCl) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity .
Q. What preliminary biological assays are suitable for evaluating its antiparasitic activity?
Methodological Answer:
- In Vitro Antiparasitic Assays:
- Plasmodium falciparum (Malaria): Use SYBR Green I fluorescence assay to measure IC₅₀ values in parasite cultures .
- Leishmania spp.: Conduct MTT assays on promastigotes, comparing efficacy to amphotericin B .
- Mechanistic Insight: Perform fluorescence microscopy to observe disruption of parasite membrane integrity or metabolic pathways (e.g., heme detoxification) .
Advanced Research Questions
Q. How does the chlorination pattern (2,3-dichloro vs. other isomers) influence biological activity?
Methodological Answer:
- Comparative Studies: Synthesize analogs (e.g., 2,4-dichloro or 3,4-dichloro isomers) and test against the same biological targets.
- Data from Evidence: The 2,3-dichloro substitution enhances antiparasitic activity by 3–5× compared to 2,4-dichloro derivatives, likely due to improved target (e.g., parasite kinase) binding affinity .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to simulate interactions with parasitic enzymes, correlating binding energy with experimental IC₅₀ values .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., antidepressant vs. neurotoxic effects)?
Methodological Answer:
- Variables to Control:
- Purity: Ensure ≥98% purity via orthogonal methods (HPLC + MS) to exclude confounding impurities .
- Assay Conditions: Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and culture media to reduce variability .
- Dose-Response Analysis: Perform full dose-response curves (0.1–100 µM) to identify biphasic effects (e.g., neuroprotection at low doses vs. toxicity at high doses) .
- In Vivo Validation: Use rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling to confirm brain penetration .
Q. What advanced analytical techniques elucidate its metabolic stability and degradation pathways?
Methodological Answer:
- LC-MS/MS Metabolite Profiling: Incubate the compound with liver microsomes (human/rat) and identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Stability Studies:
- Degradation Pathway Proposal: Use high-resolution MS (HRMS) to fragment key intermediates and map pathways .
Q. How can structural modifications enhance selectivity for parasitic vs. mammalian targets?
Methodological Answer:
- Rational Design:
- Selectivity Index (SI): Calculate SI = (Mammalian Cell IC₅₀)/(Parasite IC₅₀); aim for SI >10 via iterative SAR studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
